Quizalofop-P-tefuryl
Overview
Description
Quizalofop-P-tefuryl is a selective herbicide belonging to the aryloxyphenoxypropionate class. It is primarily used for post-emergence control of annual and perennial grass weeds in various crops, including soybeans, sugar beets, and potatoes. This compound is known for its systemic action, being rapidly absorbed by the foliage and translocated throughout the plant to the meristematic tissues .
Mechanism of Action
Target of Action
Quizalofop-P-tefuryl is a selective, post-emergence herbicide . Its primary target is the enzyme acetyl CoA carboxylase (ACCase) . ACCase plays a crucial role in lipid biosynthesis and cell growth, particularly in the meristematic tissue of plants .
Mode of Action
This compound acts by inhibiting the activity of ACCase . This inhibition disrupts fatty acid biosynthesis, leading to a cessation of lipid production . As a systemic herbicide, it is absorbed from the leaf surface and translocated throughout the plant via the xylem and phloem, accumulating in the meristematic tissue .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the fatty acid biosynthesis pathway . By inhibiting ACCase, it prevents the conversion of acetyl-CoA to malonyl-CoA, a critical step in the synthesis of fatty acids . This disruption affects cell membrane integrity and function, leading to plant death .
Pharmacokinetics
It is known that the compound is harmful if swallowed, with a relatively high oral lethal dose (ld50 > 1000 mg/kg bw) . It has low dermal and inhalation toxicity .
Result of Action
The inhibition of ACCase by this compound leads to a disruption in fatty acid biosynthesis, which in turn affects the integrity and function of cell membranes . This results in the death of the plant, particularly annual and perennial grasses . The first outward signs of the herbicide’s activity appear 5 - 10 days after application .
Biochemical Analysis
Biochemical Properties
Quizalofop-P-tefuryl is known to interact with certain enzymes and proteins. Its mode of action involves the inhibition of acetyl CoA carboxylase activity . This enzyme plays a crucial role in fatty acid biosynthesis, and its inhibition disrupts this process, leading to the death of the plant .
Cellular Effects
This compound has various effects on cells. It is rapidly absorbed by foliage and translocated through the plant in the phloem and xylem to the meristematic tissue . This systemic action allows it to affect various types of cells and cellular processes. It influences cell function by disrupting fatty acid biosynthesis, which is essential for cell membrane integrity .
Molecular Mechanism
The molecular mechanism of this compound involves binding to the enzyme acetyl CoA carboxylase, inhibiting its activity . This prevents the synthesis of fatty acids, which are crucial components of cell membranes. The disruption of this process affects the integrity of the cell membrane, leading to cell death .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Specific information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently unavailable .
Dosage Effects in Animal Models
This compound has been tested in mammalian toxicology and is found to be harmful if swallowed. It has low dermal and inhalation toxicity . Detailed information on the effects of different dosages in animal models is currently unavailable .
Metabolic Pathways
This compound is involved in the fatty acid biosynthesis pathway by inhibiting the enzyme acetyl CoA carboxylase . Detailed information on the metabolic pathways that this compound is involved in, including any enzymes or cofactors that it interacts with, is currently unavailable .
Transport and Distribution
This compound is systemic and is rapidly absorbed by foliage and translocated through the plant in the phloem and xylem to the meristematic tissue . Detailed information on how this compound is transported and distributed within cells and tissues is currently unavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Quizalofop-P-tefuryl involves several steps, starting from the preparation of the intermediate compounds. The key steps include the formation of the aryloxyphenoxypropionate core and the subsequent attachment of the tetrahydro-2-furanyl group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over reaction parameters. The process involves the use of high-purity starting materials and advanced purification techniques to achieve the required quality standards. The final product is formulated into various herbicidal preparations for agricultural use.
Chemical Reactions Analysis
Types of Reactions: Quizalofop-P-tefuryl undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the aryloxyphenoxypropionate core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce various alcohols and amines.
Scientific Research Applications
Quizalofop-P-tefuryl has a wide range of scientific research applications, including:
Biology: Studied for its effects on plant physiology and its role in weed management.
Medicine: Investigated for its potential use in developing new herbicidal formulations with improved efficacy and safety profiles.
Comparison with Similar Compounds
- Quizalofop-P-ethyl
- Fenoxaprop-P-ethyl
- Fluazifop-P-butyl
Comparison: Quizalofop-P-tefuryl is unique in its high selectivity and systemic action, making it highly effective against a broad spectrum of grass weeds. Compared to similar compounds, it offers advantages in terms of environmental safety and reduced risk of resistance development. Its rapid absorption and translocation within the plant ensure quick and effective weed control .
Properties
IUPAC Name |
oxolan-2-ylmethyl 2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O5/c1-14(22(26)28-13-18-3-2-10-27-18)29-16-5-7-17(8-6-16)30-21-12-24-20-11-15(23)4-9-19(20)25-21/h4-9,11-12,14,18H,2-3,10,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKDWPHJZANJGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC1CCCO1)OC2=CC=C(C=C2)OC3=CN=C4C=C(C=CC4=N3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3058290 | |
Record name | Quizalofop-P-tefuryl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3058290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119738-06-6, 200509-41-7 | |
Record name | Quizalofop-tefuryl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119738-06-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quizalofop-P-tefuryl [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119738066 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quizalofop-P-tefuryl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3058290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propanoic acid, 2-[4-[(6-chloro-2-quinoxalinyl)oxy]phenoxy]-, (tetrahydro-2-furanyl)methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.210 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Quizalofop-P-tefuryl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | QUIZALOFOP-TEFURYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EB75I82DU0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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